
N-butyl-6-(2,3-dimethylphenoxy)-1-hexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-6-(2,3-dimethylphenoxy)-1-hexanamine, also known as DMHA, is a synthetic compound that has been gaining popularity in the field of sports and fitness. DMHA is a derivative of 2-amino-6-methylheptane and is structurally similar to DMAA (1,3-dimethylamylamine), a stimulant that was banned by the World Anti-Doping Agency (WADA) in 2010. DMHA is marketed as a pre-workout supplement and is claimed to increase energy, focus, and performance during exercise.
Wirkmechanismus
The exact mechanism of action of N-butyl-6-(2,3-dimethylphenoxy)-1-hexanamine is not fully understood. However, it is believed that this compound acts as a central nervous system stimulant, similar to DMAA. This compound increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in mood, motivation, and arousal. This compound also increases blood flow and oxygen delivery to the muscles, which can improve exercise performance.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. This compound increases heart rate, blood pressure, and metabolic rate, which can lead to increased energy and performance during exercise. This compound also increases the release of adrenaline and noradrenaline, which can improve mood and focus. This compound has been shown to increase the uptake of glucose and fatty acids by the muscles, which can provide additional energy during exercise.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-6-(2,3-dimethylphenoxy)-1-hexanamine has several advantages and limitations for lab experiments. This compound is a relatively new compound, and there is still much to learn about its effects on the body. However, this compound has been shown to have similar effects to DMAA, which can provide a starting point for further research. This compound is also relatively easy to synthesize and can be obtained in pure form. However, this compound is a stimulant and can have side effects, which can complicate experiments. This compound is also banned by WADA, which can limit its use in certain sports and competitions.
Zukünftige Richtungen
There are several future directions for research on N-butyl-6-(2,3-dimethylphenoxy)-1-hexanamine. One area of interest is the long-term effects of this compound on the body. This compound has only been studied in the short term, and it is unclear what the effects of prolonged use may be. Another area of interest is the effects of this compound on different populations, such as older adults or individuals with medical conditions. This compound has mostly been studied in healthy young adults, and it is unclear whether the effects are the same in other populations. Finally, there is a need for more research on the safety and efficacy of this compound as a pre-workout supplement. This compound is currently banned by WADA, and there is a need for more research to determine whether it should be allowed in sports and competitions.
Synthesemethoden
N-butyl-6-(2,3-dimethylphenoxy)-1-hexanamine can be synthesized by reacting 2,3-dimethylphenol with n-butylamine and 1-bromohexane in the presence of a catalyst. The reaction produces this compound as the main product, along with some impurities. The purity of this compound can be improved by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
N-butyl-6-(2,3-dimethylphenoxy)-1-hexanamine has been the subject of several scientific studies in recent years. Most of the studies have focused on the effects of this compound on exercise performance and cognitive function. This compound has been shown to increase energy, focus, and endurance during exercise, which can lead to improved performance. This compound has also been shown to improve cognitive function, including memory, attention, and reaction time.
Eigenschaften
IUPAC Name |
N-butyl-6-(2,3-dimethylphenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-4-5-13-19-14-8-6-7-9-15-20-18-12-10-11-16(2)17(18)3/h10-12,19H,4-9,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRILJYVGJPBULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC=CC(=C1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5182655.png)
![10-benzoyl-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182657.png)

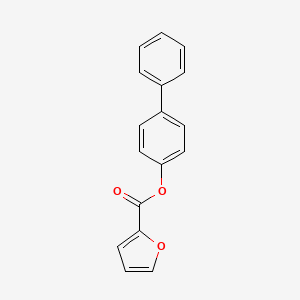
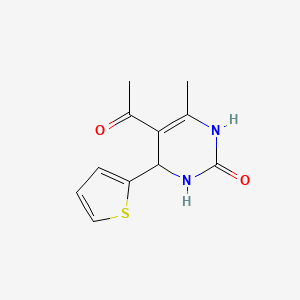
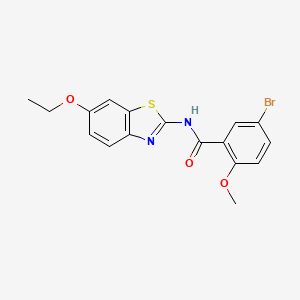
![5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5182702.png)
![ethyl 1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5182722.png)
![1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine](/img/structure/B5182727.png)
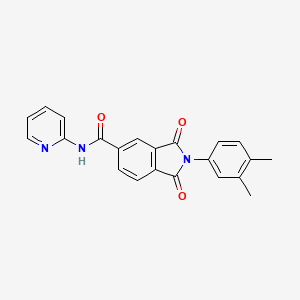
![4-{2-(benzoylamino)-3-[(4-hydroxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5182730.png)
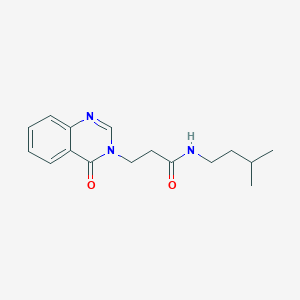
![1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5182744.png)
![1-(4-nitrophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5182748.png)